molecular formula C7H12O4 B163738 1-(3,5,5-Trimethyl-1,2,4-trioxolan-3-yl)ethanone CAS No. 131273-54-6

1-(3,5,5-Trimethyl-1,2,4-trioxolan-3-yl)ethanone

Cat. No. B163738
M. Wt: 160.17 g/mol
InChI Key: HWULUBFWBLTVOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5,5-Trimethyl-1,2,4-trioxolan-3-yl)ethanone, also known as TMT, is a synthetic compound that has been widely used in scientific research. TMT is a volatile organic compound that has a distinctive odor and is commonly used as a chemical odorant in animal behavior studies. TMT has been shown to elicit fear and anxiety-related behaviors in rodents and is used as a model for studying the neural mechanisms of fear and anxiety.

Mechanism Of Action

The mechanism of action of 1-(3,5,5-Trimethyl-1,2,4-trioxolan-3-yl)ethanone is not fully understood, but it is thought to involve activation of the amygdala, a brain region that is involved in the processing of emotions. 1-(3,5,5-Trimethyl-1,2,4-trioxolan-3-yl)ethanone has been shown to activate neurons in the amygdala and to increase the release of neurotransmitters such as glutamate and GABA.

Biochemical And Physiological Effects

1-(3,5,5-Trimethyl-1,2,4-trioxolan-3-yl)ethanone has been shown to elicit a range of physiological and behavioral responses in rodents. These responses include increased heart rate, freezing behavior, and avoidance behavior. 1-(3,5,5-Trimethyl-1,2,4-trioxolan-3-yl)ethanone has also been shown to increase the release of stress hormones such as corticosterone.

Advantages And Limitations For Lab Experiments

One advantage of using 1-(3,5,5-Trimethyl-1,2,4-trioxolan-3-yl)ethanone as a model for studying fear and anxiety is that it elicits a robust and consistent behavioral response in rodents. Another advantage is that 1-(3,5,5-Trimethyl-1,2,4-trioxolan-3-yl)ethanone is relatively easy to use and does not require specialized equipment. However, one limitation of using 1-(3,5,5-Trimethyl-1,2,4-trioxolan-3-yl)ethanone is that it may not fully capture the complexity of fear and anxiety-related behaviors in humans.

Future Directions

There are several future directions for research on 1-(3,5,5-Trimethyl-1,2,4-trioxolan-3-yl)ethanone. One direction is to further elucidate the neural mechanisms of 1-(3,5,5-Trimethyl-1,2,4-trioxolan-3-yl)ethanone-induced fear and anxiety. Another direction is to investigate the potential therapeutic applications of 1-(3,5,5-Trimethyl-1,2,4-trioxolan-3-yl)ethanone in the treatment of anxiety disorders. Finally, there is a need for further research on the potential long-term effects of 1-(3,5,5-Trimethyl-1,2,4-trioxolan-3-yl)ethanone exposure on the brain and behavior.

Synthesis Methods

1-(3,5,5-Trimethyl-1,2,4-trioxolan-3-yl)ethanone can be synthesized by reacting 3,5,5-trimethyl-1,2,4-trioxolane with ethanone in the presence of a Lewis acid catalyst. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform.

Scientific Research Applications

1-(3,5,5-Trimethyl-1,2,4-trioxolan-3-yl)ethanone has been used extensively in scientific research to study the neural mechanisms of fear and anxiety. 1-(3,5,5-Trimethyl-1,2,4-trioxolan-3-yl)ethanone is commonly used as a chemical odorant to elicit fear and anxiety-related behaviors in rodents. The use of 1-(3,5,5-Trimethyl-1,2,4-trioxolan-3-yl)ethanone as a model for studying the neural mechanisms of fear and anxiety has led to significant advances in our understanding of these complex emotions.

properties

CAS RN

131273-54-6

Product Name

1-(3,5,5-Trimethyl-1,2,4-trioxolan-3-yl)ethanone

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

1-(3,5,5-trimethyl-1,2,4-trioxolan-3-yl)ethanone

InChI

InChI=1S/C7H12O4/c1-5(8)7(4)9-6(2,3)10-11-7/h1-4H3

InChI Key

HWULUBFWBLTVOH-UHFFFAOYSA-N

SMILES

CC(=O)C1(OC(OO1)(C)C)C

Canonical SMILES

CC(=O)C1(OC(OO1)(C)C)C

synonyms

Ethanone, 1-(3,5,5-trimethyl-1,2,4-trioxolan-3-yl)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.